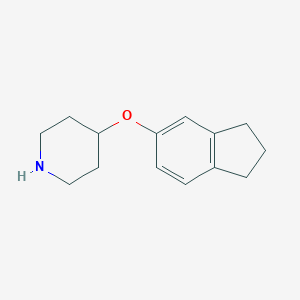

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13/h4-5,10,13,15H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRNRWQZRAGHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589389 | |

| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245057-72-1 | |

| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indene Piperidine Hybrid Systems in Contemporary Chemical Research

Indene (B144670) and its saturated analogue, indane, are considered "privileged scaffolds" in chemistry. nih.govencyclopedia.pub This designation is due to their presence in a variety of biologically active compounds and natural products. encyclopedia.pub The rigid bicyclic framework of the indane moiety is a desirable feature in the design of therapeutic molecules. eburon-organics.comresearchgate.net Notable pharmaceuticals, such as the Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir, feature an indane-related structure, underscoring its importance in drug development. nih.goveburon-organics.com

Similarly, the piperidine (B6355638) ring is a ubiquitous heterocyclic amine in medicinal chemistry. ijnrd.orgresearchgate.net It is a six-membered ring containing one nitrogen atom and is a core component in a vast number of pharmaceuticals across various therapeutic areas, including antipsychotics, opioids, and antihistamines. ijnrd.orgnih.govmdpi.com The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. ijnrd.orgnih.gov

Rationale for Focused Academic Inquiry into 4 2,3 Dihydro 1h Inden 5 Yloxy Piperidine

Precursor Synthesis and Intermediate Derivatization Strategies for the 2,3-Dihydro-1H-indene Moiety

The 2,3-dihydro-1H-indene skeleton is a common structural motif in medicinal chemistry, and its synthesis often begins with commercially available indanones or indenes. researchgate.netnih.gov A key precursor for the target molecule is 2,3-dihydro-1H-inden-5-ol (5-hydroxyindan). nist.gov This intermediate can be prepared through various synthetic routes. For instance, indan-5-ol can be synthesized from indanone precursors which are available through various commercial sources. nih.gov

Derivatization of the indene (B144670) moiety can be achieved at various stages of the synthesis. For example, substitutions on the aromatic ring of the indane structure can be introduced early in the synthesis, starting from substituted phenyl precursors, or later through electrophilic aromatic substitution reactions on the indane ring itself, provided the existing functional groups are compatible with the reaction conditions. acs.org Common derivatizations include the introduction of halogen atoms, methyl groups, or methoxy (B1213986) groups at various positions on the benzene (B151609) ring to modulate the electronic and steric properties of the molecule. acs.org

Strategies for the Construction of the Piperidine Ring System in the Context of this compound

The piperidine ring is a ubiquitous feature in many pharmaceuticals and natural products. wikipedia.orgijnrd.orgencyclopedia.pub Its synthesis is a well-established area of organic chemistry with numerous strategies available. nih.govorganic-chemistry.org

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.gov These reactions typically involve a linear substrate containing a nitrogen atom (often as an amine or amide) and a reactive functional group at the other end of a five-carbon chain. nih.gov The cyclization can be promoted by various catalysts and reaction conditions.

Common intramolecular cyclization methods include:

Reductive amination of dicarbonyl compounds: A linear precursor containing an amino group and a ketone or aldehyde can undergo intramolecular reductive amination to form the piperidine ring. nih.gov

Ring-closing metathesis (RCM): Diene-containing amines can be cyclized using Grubbs' catalyst or other metathesis catalysts.

Radical cyclization: Radical-mediated cyclization of unsaturated N-substituted precursors can lead to the formation of the piperidine ring. nih.gov

Aza-Michael addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is another effective method. nih.gov

These methods offer good control over the stereochemistry of the resulting piperidine ring, which is often crucial for biological activity. researchgate.net

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. taylorfrancis.comtandfonline.comresearchgate.net This strategy is advantageous due to its atom economy, reduced number of purification steps, and the ability to generate diverse libraries of compounds. taylorfrancis.com

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. taylorfrancis.comrsc.org Variations of this reaction using different catalysts and starting materials have been extensively developed. tandfonline.comresearchgate.net For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl2·8H2O to produce highly functionalized piperidines. taylorfrancis.com

Biocatalysis has emerged as a green and efficient alternative for the synthesis of piperidine derivatives. rsc.orgrsc.orgchemistryviews.orgresearchgate.net Enzymes can offer high stereo- and regioselectivity under mild reaction conditions. chemistryviews.org

One notable example is the use of immobilized Candida antarctica lipase (B570770) B (CALB) to catalyze the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to yield clinically valuable piperidines. rsc.orgrsc.org This biocatalytic approach has been shown to be effective for a range of substituted starting materials and allows for the reuse of the catalyst. rsc.orgrsc.org More recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to create complex piperidines in a streamlined fashion. chemistryviews.orgnews-medical.net

Ether Linkage Formation and Regioselectivity Considerations for this compound

The ether linkage in this compound is typically formed through a Williamson ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic substitution of a halide or other good leaving group by an alkoxide. In this specific case, the reaction would involve the deprotonation of 2,3-dihydro-1H-inden-5-ol to form the corresponding phenoxide, which then acts as the nucleophile to displace a leaving group on the 4-position of a suitably protected piperidine ring.

Table 1: Synthetic Strategies for Key Moieties

| Moiety/Linkage | Synthetic Strategy | Key Features |

| 2,3-Dihydro-1H-indene | Starting from indanones or indenes | Readily available starting materials. researchgate.netnih.gov |

| Piperidine Ring | Intramolecular Cyclization | Good stereochemical control. nih.govresearchgate.net |

| Multi-component Reactions | High efficiency and diversity. taylorfrancis.comtandfonline.comresearchgate.net | |

| Biocatalysis | Green and selective. rsc.orgrsc.orgchemistryviews.org | |

| Ether Linkage | Williamson Ether Synthesis | Reliable and well-established method. wikipedia.orgorganic-chemistry.org |

A crucial aspect of this synthesis is regioselectivity. The hydroxyl group at the 5-position of the indane ring is the desired site of etherification. To ensure this, it is important that other potentially reactive functional groups on either the indane or piperidine moieties are appropriately protected during the synthesis. The choice of base and reaction conditions can also influence the outcome of the Williamson ether synthesis.

Derivatization Strategies for the Piperidine Nitrogen and Indene Moieties to Enhance Structural Diversity

To explore the structure-activity relationship and optimize the properties of the lead compound, derivatization of both the piperidine nitrogen and the indene moiety is a common strategy. researchgate.netijnrd.org

The secondary amine of the piperidine ring is a key handle for derivatization. ijnrd.org It can be readily acylated, alkylated, or subjected to reductive amination to introduce a wide variety of substituents. nih.gov These modifications can influence the compound's polarity, basicity, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The creation of chiral analogues of this compound necessitates the stereocontrolled synthesis of a substituted piperidine ring. The primary strategies to achieve this include chiral pool synthesis, the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution of racemic mixtures. These methods can be applied to generate chiral piperidine intermediates, which can then be elaborated to the final target compounds.

A common precursor for the synthesis of these analogues is a chiral 4-hydroxypiperidine (B117109) derivative. The stereogenic center(s) on the piperidine ring can be introduced through various means. One established method is the use of chiral resolving agents to separate enantiomers of a racemic mixture. For instance, racemic 4-substituted piperidines can be resolved using chiral acids, such as D-dibenzoyltartaric acid, to form diastereomeric salts that can be separated by crystallization. Following separation, the desired enantiomer of the piperidine can be liberated. google.com

Another powerful technique is kinetic resolution. This method relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the reacted one. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved with high selectivity using n-butyllithium in the presence of the chiral ligand sparteine. nih.gov The resulting enantioenriched piperidines can then be further functionalized.

Asymmetric synthesis offers a more direct route to chiral piperidines. This can involve the use of chiral catalysts to direct the formation of a specific stereoisomer. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org These intermediates can be subsequently reduced to the corresponding chiral piperidines.

Furthermore, intramolecular cyclization reactions of substrates bearing a chiral auxiliary or catalyzed by a chiral entity can afford enantioenriched piperidines. For instance, cationic ruthenium complexes of chiral picolinic acid derivatives have been used to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to furnish chiral piperidines with high enantiomeric ratios. lookchem.com

Once the chiral piperidine intermediate, such as an enantiomerically pure 4-hydroxypiperidine, is obtained, it can be coupled with a suitable indane derivative to form the final product. The ether linkage is typically formed via a Williamson ether synthesis or a Mitsunobu reaction, where the stereochemistry of the piperidine ring is retained.

While specific examples detailing the stereoselective synthesis of this compound analogues are not extensively reported in publicly available literature, the principles outlined above provide a clear framework for their preparation. The choice of method would depend on factors such as the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

Table 1: Stereoselective Synthesis Approaches for Chiral Piperidine Analogues

| Method | Description | Example Application |

| Chiral Resolution | Separation of a racemic mixture of piperidine derivatives into individual enantiomers using a chiral resolving agent. | Resolution of racemic 4-[(4-fluorophenoxy)phenyl]methyl-piperidine using D-dibenzoyltartaric acid. google.com |

| Kinetic Resolution | Differential reaction of enantiomers with a chiral catalyst or reagent, leading to the separation of unreacted enantioenriched starting material from the product. | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi/sparteine. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create the desired piperidine stereoisomer from a prochiral substrate. | Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives to yield chiral 3-substituted tetrahydropyridines. organic-chemistry.org |

| Chiral Auxiliary | A chiral moiety temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, which is later removed. | Use of chiral picolinic acid derivatives as ligands in Ru-catalyzed intramolecular N-allylation to form chiral piperidines. lookchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms in this compound can be achieved.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N) and Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the indan (B1671822) and piperidine moieties. The aromatic region would likely display three signals for the protons on the benzene ring of the indan group. The aliphatic region would contain signals for the methylene (B1212753) groups of the indan structure and the protons of the piperidine ring. The N-H proton of the piperidine's secondary amine would likely appear as a broad singlet.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indan Aromatic | 6.5 - 7.2 | m |

| Piperidine H4 (CH-O) | 4.3 - 4.6 | m |

| Indan C1/C3 (CH₂) | 2.8 - 3.0 | t |

| Piperidine H2/H6 (CH₂-N) | 2.7 - 3.2 | m |

| Indan C2 (CH₂) | 2.0 - 2.2 | p |

| Piperidine H3/H5 (CH₂) | 1.6 - 2.1 | m |

Note: This is a table of expected values. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The spectrum would show signals for the aromatic carbons of the indan group, with the carbon attached to the ether oxygen appearing at a characteristic downfield shift. The aliphatic region would display signals for the three methylene carbons of the indan moiety and the three distinct carbon environments in the piperidine ring.

Expected ¹³C NMR Chemical Shifts

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Indan C5 (C-O) | 155 - 160 |

| Indan Aromatic | 110 - 145 |

| Piperidine C4 (CH-O) | 70 - 75 |

| Piperidine C2/C6 (CH₂-N) | 45 - 50 |

| Indan C1/C3 (CH₂) | 30 - 35 |

| Piperidine C3/C5 (CH₂) | 30 - 35 |

Note: This is a table of expected values. Actual experimental values may vary.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum would be expected to show a single signal for the nitrogen atom in the piperidine ring, confirming the presence of a secondary amine environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to trace the connectivity of protons within the indan aliphatic rings and separately within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the different fragments of the molecule. Crucially, a correlation would be expected between the proton at position 4 of the piperidine ring (H4) and the carbon at position 5 of the indan ring (C5), through the ether oxygen. This would confirm the linkage between the two main structural components.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which protons are close to each other in space, helping to define the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound, with the molecular formula C₁₄H₁₉NO, the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition with high accuracy.

Molecular Formula and Exact Mass

| Molecular Formula | Calculated Exact Mass |

|---|

Note: This is a calculated value based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound would involve the cleavage of the ether bond, which is often a labile site.

Plausible MS/MS Fragmentation

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Description |

|---|---|---|

| 217.15 | 133.06 | Corresponds to the 2,3-dihydro-1H-inden-5-ol radical cation |

Note: This table represents a plausible fragmentation pattern for structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic groups, C=C stretching from the aromatic ring, and a prominent C-O-C stretch from the ether linkage. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1260 | IR |

Note: This table provides expected ranges for characteristic vibrational modes.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture and Conformation

While crystallographic data for related indane and piperidine derivatives exist, this information cannot be directly extrapolated to determine the exact solid-state architecture of the title compound. Without experimental XRD data, a definitive description of its crystal lattice and molecular conformation remains speculative.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

This table illustrates the type of data that would be obtained from an X-ray diffraction study. Currently, no such data has been published for this specific compound.

Advanced Chromatographic Techniques Integrated with Spectroscopic Detection for Purity and Identity Verification (e.g., LC-MS, GC-MS in Structural Elucidation Context)

Chromatographic techniques coupled with mass spectrometry are essential for verifying the purity and confirming the molecular weight of a synthesized compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) analysis would provide information on the retention time of the compound under specific chromatographic conditions and its molecular weight through the detection of the molecular ion peak. Fragmentation patterns observed in the mass spectrum would offer valuable structural information, helping to confirm the connectivity of the indane and piperidine moieties.

GC-MS (Gas Chromatography-Mass Spectrometry) , if the compound is sufficiently volatile and thermally stable, would similarly provide a retention time and a mass spectrum. The electron ionization (EI) fragmentation pattern obtained from GC-MS can be particularly useful for structural elucidation and for creating a reference spectrum for future identification.

Table 2: Anticipated Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| LC-MS | [M+H]⁺ | ~218.1545 m/z |

| Key Fragmentation Ions | Data not available | |

| GC-MS | Retention Time | Data not available |

| Molecular Ion [M]⁺ | ~217.1467 m/z | |

| Major Fragment Ions | Data not available |

This table presents the expected molecular ion masses based on the chemical formula C14H19NO. The specific fragmentation patterns would depend on the experimental conditions and are currently unavailable.

Computational Chemistry and Molecular Modeling of 4 2,3 Dihydro 1h Inden 5 Yloxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G* to ascertain bond lengths, bond angles, and dihedral angles. These calculations are crucial for identifying the lowest energy conformer of the molecule. Quantum chemical studies on related piperidine (B6355638) derivatives have been conducted to investigate their structural and electronic properties. researchgate.netjksus.org

Table 1: Representative Optimized Geometries from DFT Calculations for a Piperidine Derivative

| Parameter | Value |

|---|---|

| N-C Bond Length (piperidine) | 1.46 Å |

| C-C Bond Length (piperidine) | 1.53 Å |

| C-N-C Bond Angle (piperidine) | 111.5° |

| Dihedral Angle (C-N-C-C) | 55.8° |

Note: This data is illustrative and based on typical values for piperidine rings in similar molecules.

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is likely to be located on the electron-rich dihydroindenyloxy moiety, while the LUMO may be distributed across the piperidine ring. This analysis helps in predicting how the molecule might interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These values are representative and would need to be specifically calculated for this compound.

Conformational Analysis and Energy Landscape Exploration of the Indene-Piperidine System

The piperidine ring in this compound can adopt several conformations, most notably the chair, boat, and twist-boat forms. Conformational analysis aims to map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. It is generally expected that the chair conformation of the piperidine ring would be the most stable. Furthermore, the dihydroindenyloxy substituent can be positioned in either an axial or equatorial orientation on the piperidine ring. Quantum chemical calculations on similar systems have shown that the energy difference between these orientations can influence the molecule's properties and biological activity. researchgate.net

Pharmacophore Modeling for Ligand Feature Identification and Hypothesis Generation

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the ether oxygen and piperidine nitrogen), a hydrophobic region (the indane group), and a positive ionizable feature (the protonated piperidine nitrogen). researchgate.net Such models are instrumental in designing new molecules with potentially enhanced biological activity.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor | Ether oxygen, Piperidine nitrogen |

| Hydrogen Bond Donor | Protonated piperidine nitrogen |

| Hydrophobic Group | Dihydroindene ring system |

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Stability

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, flexes, and changes its conformation. This is particularly important for understanding the flexibility of the piperidine ring and the rotational freedom around the ether linkage. The stability of the molecule's different conformations and the transitions between them can be monitored and analyzed to provide a more complete understanding of its dynamic nature. nih.gov

Structure-Activity Relationship (SAR) Studies through Ligand-Based and Structure-Based Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, computational approaches can elucidate these relationships to guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties. These methods are broadly categorized as ligand-based, which analyze a series of active molecules, and structure-based, which rely on the 3D structure of the biological target.

In the context of this compound, a hypothetical SAR exploration would focus on three key regions:

The 2,3-dihydro-1H-inden (indan) moiety: Modifications to this flat, aromatic portion could explore the impact of substituents on the ring, potentially improving binding affinity or altering lipophilicity.

The ether linkage: The oxygen atom acts as a key linker. Its replacement or the alteration of its connection point could significantly impact the molecule's conformation and binding.

The piperidine ring: This basic amine is often crucial for forming interactions with biological targets, such as hydrogen bonds or salt bridges. Modifications here, like adding substituents or changing the ring size, could fine-tune a compound's activity and properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a group of molecules and their biological activity. researchgate.net A QSAR model can predict the activity of newly designed compounds before they are synthesized, saving time and resources.

For a series of analogues of this compound, a QSAR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors for each analogue would be computed. These can be electronic (e.g., partial charges, field effect), steric (e.g., molar refractivity, shape index), or hydrophobic (e.g., LogP). researchgate.net

Developing a Model: Using statistical methods like multiple linear regression, a model is built that correlates a selection of these descriptors with the measured biological activity (e.g., -log IC₅₀). The quality of the model is assessed using statistical parameters like the correlation coefficient (r²), which indicates how well the model fits the data. researchgate.net

The resulting QSAR equation helps identify which properties are most important for activity. For instance, a model might reveal that increased molar refractivity on the indan (B1671822) ring positively contributes to activity, while a positive electrostatic potential on the piperidine ring is detrimental.

Illustrative QSAR Data Table

This table is a hypothetical example of data that would be used to build a QSAR model for analogues of this compound.

| Compound ID | Analogue Structure | Activity (-log IC₅₀) | Molar Refractivity (MR) | LogP |

| 1 | This compound | 6.5 | 65.2 | 3.1 |

| 2 | 4-(6-fluoro-2,3-dihydro-1H-inden-5-yloxy)piperidine | 7.1 | 65.8 | 3.3 |

| 3 | 4-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpiperidine | 6.2 | 70.1 | 3.5 |

| 4 | 4-(7-methoxy-2,3-dihydro-1H-inden-5-yloxy)piperidine | 6.8 | 72.5 | 2.9 |

Ligand Efficiency and Shape Descriptors in Rational Design

In the process of optimizing a lead compound, it is not enough to simply increase potency. Ligand efficiency (LE) metrics help assess the "quality" of a compound by relating its binding affinity to its size or other physicochemical properties. wikipedia.orgnih.gov A compound with high ligand efficiency achieves strong binding with a relatively small number of atoms, making it an attractive starting point for further development. researchgate.net

Key ligand efficiency metrics include:

Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom. An LE value of 0.3 kcal/mol per heavy atom or higher is often considered favorable. researchgate.net

Lipophilic Ligand Efficiency (LLE): Calculated as pIC₅₀ (or pKi) minus LogP, it assesses the balance between potency and lipophilicity. Higher LLE values are desirable to avoid issues associated with high lipophilicity, such as poor solubility and metabolic instability. nih.gov

Binding Efficiency Index (BEI): Relates potency to molecular weight (pIC₅₀ / molecular weight in kDa). wikipedia.org

Shape Descriptors: The fraction of sp³ hybridized carbons (Fsp³) is a simple descriptor for the three-dimensionality of a molecule. Higher Fsp³ values are often associated with improved solubility and better clinical outcomes.

Analyzing these metrics for analogues of this compound would allow researchers to prioritize modifications that efficiently improve binding without introducing undesirable properties like excessive size or lipophilicity.

Illustrative Ligand Efficiency Metrics Table

This table provides a hypothetical comparison of efficiency metrics for a series of analogues.

| Compound ID | pIC₅₀ | Heavy Atom Count | MW (Da) | LogP | LE | LLE |

| 1 | 6.5 | 16 | 217.3 | 3.1 | 0.56 | 3.4 |

| 2 | 7.1 | 17 | 235.3 | 3.3 | 0.57 | 3.8 |

| 3 | 6.2 | 17 | 231.3 | 3.5 | 0.50 | 2.7 |

| 4 | 6.8 | 18 | 247.3 | 2.9 | 0.52 | 3.9 |

Virtual Screening Methodologies for Identifying Structural Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.commdpi.com This method allows for the rapid and cost-effective identification of novel scaffolds or structural analogues.

If the protein target for this compound were known, a structure-based virtual screening campaign could be performed. The general workflow is as follows:

Target Preparation: The 3D crystal structure of the target protein is obtained and prepared for docking. The binding site is defined, often centered on where a known ligand binds. researchgate.net

Library Preparation: A large database of compounds (e.g., ZINC, ChemDiv) is prepared. This involves generating 3D conformations for each molecule. mdpi.comnih.gov

Molecular Docking: A docking program (e.g., AutoDock Vina) is used to place each compound from the library into the target's binding site and predict its binding conformation and affinity. researchgate.netnih.gov

Hit Selection: Compounds are ranked based on their "docking score," which estimates binding affinity. The top-ranked compounds are then selected for experimental testing.

This approach could identify new analogues of this compound that retain its core structure but feature novel chemical groups, potentially leading to new intellectual property and improved drug candidates.

Illustrative Virtual Screening Hits Table

This hypothetical table shows a selection of top-ranked hits from a virtual screening search for compounds similar to the lead structure.

| Hit ID | Chemical Structure | Docking Score (kcal/mol) | Similarity to Lead |

| ZINC12345 | (Structure of a novel analogue) | -9.5 | High |

| ZINC67890 | (Structure of a novel analogue) | -9.2 | Medium |

| ZINC54321 | (Structure of a novel analogue) | -8.9 | High |

| ZINC09876 | (Structure of a novel analogue) | -8.7 | Medium |

Investigation of Molecular Interactions with Biomolecular Targets for Mechanistic Understanding

Molecular Docking Simulations for Putative Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or scoring function. ugm.ac.idsciepub.com While specific docking studies for 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related molecules, such as those containing piperidine (B6355638), indane, or phenoxy-alkylpiperidine moieties. uniba.itnih.gov

Docking simulations for derivatives suggest that the piperidine ring, which is typically protonated at physiological pH, plays a crucial role in anchoring the ligand to the target protein. nih.gov This is often achieved through a salt bridge or strong hydrogen bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the binding pocket. nih.gov The 2,3-dihydro-1H-indenyl group, being largely hydrophobic, is predicted to occupy a hydrophobic pocket within the receptor, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues. The ether linkage provides conformational flexibility, allowing the two main moieties to adopt an optimal geometry for binding.

For instance, in studies of acetylcholinesterase (AChE) inhibitors like Donepezil, which features an indanone and a piperidine ring, the piperidine's ammonium (B1175870) group interacts with key residues such as Trp84 and Phe330, while the indanone portion engages with Trp279 in the active site gorge. nih.gov Similar binding modes can be hypothesized for this compound at various targets.

| Scaffold/Derivative | Target Protein | Predicted Binding Affinity (Docking Score/Energy) | Reference Compound |

|---|---|---|---|

| Indanone-Piperidine Derivative (E2020) | Acetylcholinesterase (AChE) | Data not explicitly provided, but noted as a high-potency inhibitor. | Donepezil |

| Phenoxyalkylpiperidines | Sigma-1 (σ1) Receptor | Ki values in the low nanomolar range (e.g., 0.34–1.49 nM). | PB190, PB212 |

| Arylpiperazine derivatives with dihydro-inden-yloxy moiety | Androgen Receptor (AR) | Docking studies support antagonistic activity. | Bicalutamide |

| Phenylhydrazono Phenoxyquinolones | α-amylase | High negative binding affinity reported. | Acarbose |

Characterization of Key Protein-Ligand Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. nih.gov The structure of this compound is well-suited to participate in several key interaction motifs that are critical for molecular recognition. researchgate.net

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and affinity of ligand binding. nih.govresearchgate.net The piperidine nitrogen of the scaffold can act as a hydrogen bond acceptor in its neutral form or, more commonly, as a strong hydrogen bond donor when protonated. The ether oxygen atom can also act as a hydrogen bond acceptor. These groups can form hydrogen bonds with polar residues such as serine, threonine, tyrosine, or the peptide backbone in a binding site. researchgate.net

Hydrophobic Interactions: These interactions are a major driving force for ligand binding and involve the association of nonpolar surfaces to minimize their contact with water. nih.gov The aliphatic part of the piperidine ring and the entire 2,3-dihydro-1H-indene moiety are hydrophobic and are likely to engage with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine. researchgate.net

Pi-Stacking: Pi-stacking interactions occur between aromatic rings. mdpi.com The phenyl ring of the dihydroindene scaffold can interact with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan in the target's binding site. This type of interaction is important for stabilizing the ligand within the binding pocket and contributes to binding affinity. nih.gov

| Interaction Type | Structural Feature of Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Protonated Piperidine Nitrogen (N-H+) | Asp, Glu, Ser, Thr, Tyr, Main-chain Carbonyl |

| Hydrogen Bond (Acceptor) | Ether Oxygen, Piperidine Nitrogen (neutral) | Ser, Thr, Asn, Gln, Tyr, Trp |

| Hydrophobic Interactions | Dihydroindene ring system, Piperidine ring | Ala, Val, Leu, Ile, Phe, Met, Pro |

| Pi-Stacking | Phenyl ring of the dihydroindene moiety | Phe, Tyr, Trp |

Ligand-Target Recognition Principles of the this compound Scaffold

Ligand-based drug design principles focus on identifying the key structural features (pharmacophores) of a molecule that are responsible for its biological activity. numberanalytics.comnih.gov The this compound scaffold combines two well-established moieties in medicinal chemistry, suggesting its potential to interact with a range of biological targets.

The recognition of this scaffold by a target protein is governed by its three-dimensional shape, size, and the spatial arrangement of its functional groups. nih.gov

The Piperidine Moiety: This is a common feature in many centrally active agents. Its basic nitrogen is often essential for affinity to G-protein coupled receptors (GPCRs) and ion channels, where it forms a critical ionic bond with a conserved acidic residue. nih.gov

The Dihydroindene Group: This rigid, hydrophobic group serves to occupy a specific pocket in the target protein. Its defined shape can contribute to selectivity for a particular target over others.

The Ether Linker: The flexible ether linkage allows the piperidine and indene (B144670) moieties to adopt various relative orientations, enabling the scaffold to adapt to the specific topology of different binding sites, a principle known as conformational selection.

This modular design, combining a basic amine for anchoring and a larger hydrophobic group for affinity and selectivity, is a common strategy in the design of targeted therapeutics. nih.gov For example, the 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold has been used to probe the orthosteric binding site of the GABA-A receptor, highlighting the utility of the piperidine ring in targeting specific receptor sites. nih.gov

Analysis of Allosteric Modulation and Orthosteric Binding Site Interactions

Pharmacological agents can interact with their targets at two principal types of sites: orthosteric and allosteric. quora.com

Orthosteric Binding: This refers to the primary binding site of the endogenous ligand (e.g., the neurotransmitter binding site on a receptor). researchgate.net Competitive antagonists and agonists bind to this site. quora.com Given the presence of the piperidine moiety, a common feature in many receptor ligands, it is plausible that the this compound scaffold could act as an orthosteric ligand at various receptors. nih.gov

Allosteric Modulation: Allosteric sites are topographically distinct from the orthosteric site. quora.comresearchgate.net Ligands that bind to these sites are called allosteric modulators and can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effect of the endogenous ligand without directly competing with it. nih.govfrontiersin.org This can offer advantages such as greater subtype selectivity and a more nuanced physiological effect. nih.govfrontiersin.org

The structure of this compound, with its two distinct parts connected by a flexible linker, presents the possibility of bitopic binding. A bitopic ligand is one that simultaneously engages both the orthosteric site and a nearby allosteric site. nih.gov This could involve the piperidine ring binding to the orthosteric site while the dihydroindenyloxy tail extends into an allosteric pocket, potentially leading to unique pharmacological profiles.

Mechanistic Insights into Enzyme Binding and Inhibition at a Molecular Level

The this compound scaffold has the potential to act as an enzyme inhibitor. The mechanism of inhibition would depend on the specific enzyme and the nature of the binding interactions within its active site.

Based on related structures, one can hypothesize potential mechanisms. For instance, many enzyme inhibitors function by mimicking the substrate or a transition state. The scaffold could position its key functional groups to interact with catalytic residues in an enzyme's active site. The protonated piperidine might interact with an anionic site, while the dihydroindene group could occupy a hydrophobic substrate-binding pocket.

For example, in the case of acetylcholinesterase, inhibitors often span a narrow gorge to interact with both the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the top. nih.gov A molecule like this compound could potentially adopt such a conformation, with the piperidine binding near the CAS (interacting with Trp84) and the indene moiety extending towards the PAS (interacting with Trp279). nih.gov Such dual binding can lead to potent inhibition.

| Enzyme Target | Rationale based on Structural Analogs | Potential Inhibitory Mechanism |

|---|---|---|

| Acetylcholinesterase (AChE) | The indanone-piperidine core is central to the potent AChE inhibitor Donepezil. nih.gov | Binding within the active site gorge, interacting with both catalytic and peripheral sites. |

| Stearoyl-CoA Desaturase (SCD1) | Spiro[benzoxazepine-piperidine] analogs are potent SCD1 inhibitors. nih.gov | Interaction with the enzyme's active site, likely involving hydrophobic and polar contacts. |

| Dipeptidyl peptidase-IV (DPP-IV) | Various heterocyclic compounds serve as DPP-IV inhibitors. chemmethod.com | Formation of hydrogen bonds and hydrophobic interactions with key residues like Glu206 and Arg358. chemmethod.com |

| Tyrosinase | Pyrazoline derivatives containing aromatic moieties have shown tyrosinase inhibitory activity. researchgate.net | Chelation with copper ions in the active site and hydrophobic interactions. |

Receptor Binding Profiles Elucidation at a Molecular Level (e.g., interactions with specific receptor subtypes)

Sigma (σ) Receptors: Phenoxyalkylpiperidines are known to be high-affinity ligands for σ₁ receptors. uniba.it The piperidine nitrogen is a key element for this interaction. The nature of the aromatic group influences affinity and selectivity over the σ₂ subtype. The dihydroindene group in the target scaffold would explore a hydrophobic region of the receptor, and its specific shape could confer selectivity.

Histamine (B1213489) Receptors: Many histamine H₃ receptor antagonists and inverse agonists incorporate a piperidine moiety linked to a hydrophobic group via a flexible chain. nih.govresearchgate.net The protonated piperidine nitrogen is thought to interact with a conserved aspartate residue (Asp114) in the transmembrane domain 3 of the H₃ receptor, a hallmark of aminergic GPCR ligands.

Serotonin (5-HT) Receptors: Derivatives of piperidine are found in ligands for various 5-HT receptor subtypes. For example, benzimidazole-carboxamides bearing a piperazine (B1678402) (a related heterocycle) show selective affinity for the 5-HT₄ receptor. researchgate.net The interaction typically involves a salt bridge to a conserved aspartate residue and hydrophobic interactions with the aromatic part of the ligand.

The elucidation of the precise binding profile requires experimental screening against a panel of receptors. However, based on its structure, the this compound scaffold is a promising candidate for interacting with multiple receptor systems, particularly those within the central nervous system.

Future Directions and Emerging Research Opportunities for 4 2,3 Dihydro 1h Inden 5 Yloxy Piperidine Chemistry

Development of Novel and Sustainable Synthetic Routes for the Compound

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on developing novel and sustainable routes to 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine and its derivatives.

Key strategies are expected to include:

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemistryjournals.net This involves the use of safer solvents like water or ionic liquids, minimizing waste through high atom economy reactions, and employing renewable starting materials. chemistryjournals.netnih.gov For instance, developing a one-pot synthesis that reduces intermediate workup steps would align with these principles. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netacs.org The application of flow chemistry to the synthesis of piperidine (B6355638) derivatives has already shown promise, offering higher yields and shorter reaction times. researchgate.netorganic-chemistry.org

Catalysis: The use of novel catalysts can lead to more efficient and selective reactions. This includes the development of reusable solid catalysts to simplify product purification and reduce waste. nih.gov Research into biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also presents a promising avenue for sustainable synthesis.

Application of Cutting-Edge Spectroscopic Techniques for Real-time Structural Dynamics

A detailed understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its mechanism of action and designing more potent analogs. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Future research will likely leverage:

Advanced NMR Spectroscopy: Techniques such as two-dimensional (2D) NMR and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the connectivity and spatial proximity of atoms within the molecule. ipb.ptresearchgate.netdiva-portal.org Temperature-dependent NMR studies can also offer insights into conformational changes and dynamic processes. researchgate.net

Real-time Reaction Monitoring: In-situ spectroscopic methods, such as process analytical technology (PAT), allow chemists to monitor reactions as they occur. This provides valuable kinetic and mechanistic data, enabling the optimization of reaction conditions for improved yield and purity.

Integration of Machine Learning and Artificial Intelligence in Predictive Design and Synthesis

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing drug discovery and chemical synthesis. These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle. nih.gov

Emerging opportunities in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives of this compound. mdpi.comresearchgate.net This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a much wider chemical space than traditional methods. youtube.com These models can be constrained to generate structures that are synthetically accessible. nih.gov

Automated Synthesis: AI can be combined with robotic platforms to automate the synthesis of new compounds. mdpi.com This not only increases throughput but also improves reproducibility.

Exploration of Novel Chemical Space through Strategic Structural Modifications and Scaffolds

The inherent versatility of the this compound scaffold provides a rich platform for strategic structural modifications to explore new chemical space and optimize biological activity. The indane and piperidine moieties are considered "privileged structures" in drug discovery, appearing in numerous biologically active compounds. tudublin.ie

Future research will likely focus on:

Piperidine Ring Modifications: The piperidine ring is a common feature in many approved drugs. thieme-connect.com Modifications to this ring, such as the introduction of chiral centers or its replacement with bioisosteres like azaspiro[3.3]heptane, can significantly impact a molecule's properties. enamine.netresearchgate.net Bioisosteric replacement is a strategy used to create new molecules with similar biological properties but potentially improved characteristics like solubility or metabolic stability. enamine.netcambridgemedchemconsulting.comnih.gov

Indane Scaffold Variations: The indane core can be strategically modified to enhance interactions with biological targets. tudublin.ie This could involve altering substitution patterns or exploring related bicyclic systems.

Scaffold Hopping: This involves replacing the core scaffold with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Design and Synthesis of Chemosensory Probes for Advanced Target Engagement Studies

To fully understand the biological effects of this compound and its analogs, it is essential to confirm that they are interacting with their intended molecular targets within a cellular environment. The development of chemosensory probes is a key strategy to achieve this.

Future directions in this area include:

Fluorescent Labeling: Attaching a fluorescent tag to the molecule allows for its visualization and tracking within cells. This can provide direct evidence of target engagement and subcellular localization.

Photoaffinity Labeling: This technique involves incorporating a photoreactive group into the molecule. Upon irradiation with light, the probe forms a covalent bond with its target protein, enabling its identification and characterization.

Biophysical Assays: Cellular thermal shift assays (CETSA) and other biophysical methods can be used to measure the binding of a compound to its target protein in living cells, providing quantitative data on target engagement. researchgate.netyoutube.com These assays are crucial for validating hits from screening campaigns and understanding the structure-activity relationship of a compound series. youtube.comnih.gov

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the indenyloxy-piperidine linkage. Key signals include:

- Piperidine protons: δ 3.5–4.0 ppm (axial-equatorial splitting due to chair conformation) .

- Indenyloxy aromatic protons: δ 6.8–7.2 ppm .

- X-ray crystallography : Use SHELX for structure refinement. ORTEP-3 (Windows GUI) aids in visualizing molecular packing and hydrogen-bonding networks. For twinned crystals, SHELXL’s TWIN/BASF commands resolve ambiguities .

Advanced Tip : For low-resolution data, employ SHELXD for phase determination and SHELXE for density modification .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS targets?

Advanced Research Question

- Key modifications :

- Piperidine ring substitution : Methyl groups at position 3 or 4 (e.g., 3-methylpiperidine derivatives) enhance metabolic stability while retaining affinity for histamine H3 receptors (Ki < 50 nM) .

- Linker length : Pentyl/hexyl chains between indenyloxy and piperidine improve blood-brain barrier penetration (e.g., compound 8 in ).

- Data contradiction : Replacement of piperazine with piperidine (as in 5-HT7R ligands) reduces receptor affinity by ~10-fold but improves pharmacokinetics . Validate via in vitro binding assays (e.g., radioligand displacement).

Q. SAR Table :

| Derivative | Modification | Target (IC50/Ki) | Bioavailability |

|---|---|---|---|

| Parent compound | None | H3R: 120 nM | Low |

| 3-Methyl analog | CH3 at C3 | H3R: 45 nM | Moderate |

| Hexyl linker | -(CH2)6- | H3R: 30 nM | High |

How should researchers address crystallographic data discrepancies, such as twinning or disorder in X-ray structures?

Advanced Research Question

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For high mosaicity, integrate data with CrysAlis PRO and apply scaling corrections .

- Disordered moieties : Restrain anisotropic displacement parameters (ADPs) for the indenyloxy group. Validate via residual density maps in Olex2 .

- Validation tools : CheckR (for model geometry) and PLATON’s ADDSYM to detect missed symmetry .

What in vivo models are suitable for evaluating the anticonvulsant or neuroprotective efficacy of this compound?

Advanced Research Question

- PTZ-induced seizures : Intraperitoneal (i.p.) administration of pentylenetetrazol (60 mg/kg) in rodents, with latency-to-seizure as the endpoint. Co-administration with H3R antagonists (e.g., pitolisant) enhances efficacy (p < 0.01) .

- Dose optimization : Start with 5–10 mg/kg (i.p.) and monitor plasma half-life via LC-MS. Adjust for brain-to-plasma ratios (ideally >0.5) .

How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Advanced Research Question

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance. For low oral bioavailability, consider prodrug strategies (e.g., oxalate salts) .

- Receptor off-target effects : Screen against panels (e.g., CEREP) to rule out 5-HT7R or σ-receptor cross-reactivity, which may inflate in vitro efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.